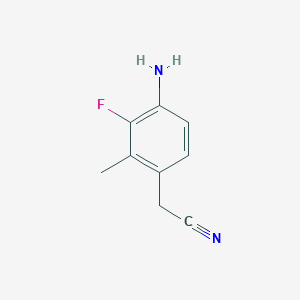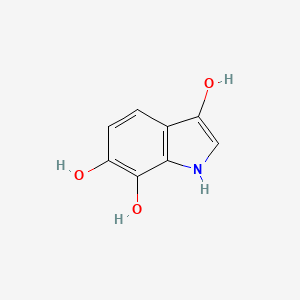
1H-Indole-3,6,7-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3,6,7-triol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, making them crucial in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Indole-3,6,7-triol can be synthesized through several methods. One common approach involves the oxidation of 1H-indole-3-carbaldehyde using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions . Another method includes the hydroxylation of 1H-indole using catalysts like palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Indole-3,6,7-triol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it back to simpler indole derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
- Quinonoid derivatives from oxidation.
- Reduced indole derivatives from reduction.
- Substituted indoles from electrophilic substitution .
Wissenschaftliche Forschungsanwendungen
1H-Indole-3,6,7-triol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its role in various biological processes and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole-3,6,7-triol involves its interaction with various molecular targets and pathways. It can act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways. For example, it may interact with the aryl hydrocarbon receptor, influencing gene expression and immune responses .
Vergleich Mit ähnlichen Verbindungen
- 1H-Indole-3-carbaldehyde
- 1H-Indole-3-acetic acid
- 1H-Indole-3-carboxylic acid
Comparison: 1H-Indole-3,6,7-triol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it exhibits enhanced reactivity in oxidation and substitution reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Eigenschaften
CAS-Nummer |
41727-73-5 |
|---|---|
Molekularformel |
C8H7NO3 |
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
1H-indole-3,6,7-triol |
InChI |
InChI=1S/C8H7NO3/c10-5-2-1-4-6(11)3-9-7(4)8(5)12/h1-3,9-12H |
InChI-Schlüssel |
YTTRLPDXPIJGBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C(=CN2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


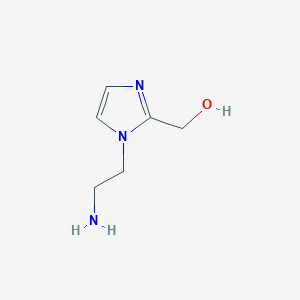
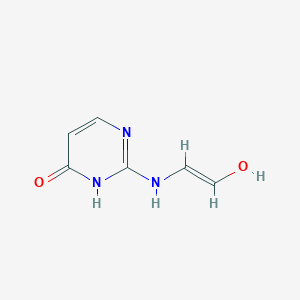
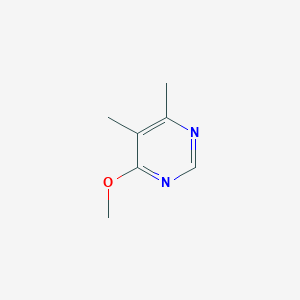
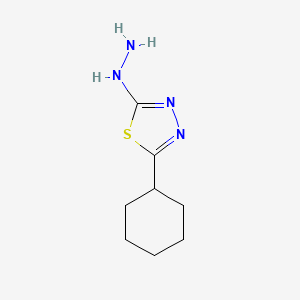
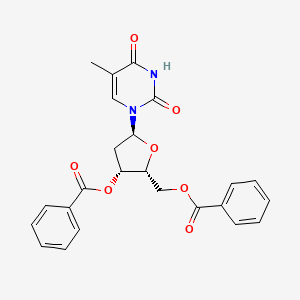
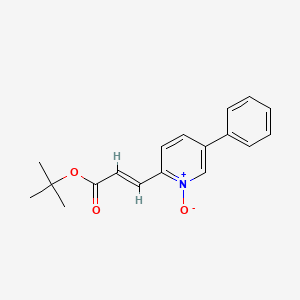
![Tricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid, 4-methoxy-, methyl ester](/img/structure/B13097846.png)
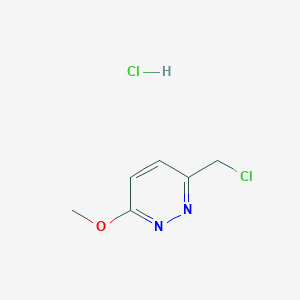
![2-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B13097859.png)

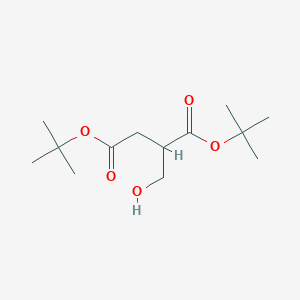
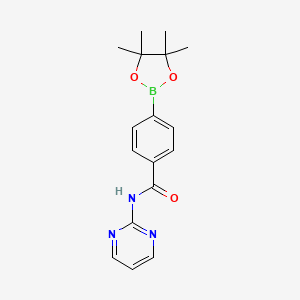
![3-Nitro-6-phenylimidazo[1,2-b]pyridazine](/img/structure/B13097886.png)
